molecular formula C12H11F3N4 B13729561 2-Hydrazino-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine

2-Hydrazino-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B13729561
M. Wt: 268.24 g/mol
InChI Key: CUHJBAMLCLDSMR-UHFFFAOYSA-N
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Description

2-Hydrazino-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine typically involves the reaction of a pyrimidine derivative with hydrazine and a trifluoromethylating agent. The reaction conditions may include:

    Solvent: Common solvents include ethanol, methanol, or dimethyl sulfoxide (DMSO).

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 150°C.

    Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation Products: Azo or azoxy derivatives.

    Reduction Products: Hydrazones or amines.

    Substitution Products: Various substituted pyrimidines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Industry: Used in the development of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydrazino-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydrazino group can form hydrogen bonds or covalent interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazino-4-(trifluoromethyl)pyrimidine
  • 6-(m-Tolyl)-4-(trifluoromethyl)pyrimidine
  • 2-Hydrazino-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine

Uniqueness

2-Hydrazino-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both the hydrazino and trifluoromethyl groups, which can impart distinct chemical and biological properties. The m-tolyl group can also influence the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C12H11F3N4

Molecular Weight

268.24 g/mol

IUPAC Name

[4-(3-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine

InChI

InChI=1S/C12H11F3N4/c1-7-3-2-4-8(5-7)9-6-10(12(13,14)15)18-11(17-9)19-16/h2-6H,16H2,1H3,(H,17,18,19)

InChI Key

CUHJBAMLCLDSMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC(=N2)NN)C(F)(F)F

Origin of Product

United States

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